
BS3-d4 Deuterated Crosslinker
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains four deuterium atoms, which provide a 4 dalton shift in mass spectrometry studies compared to its non-deuterated analog . It is widely used in biological research for studying protein-protein interactions and structural analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BS3-d4 involves the reaction of deuterated suberic acid with N-hydroxysulfosuccinimide (sulfo-NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of BS3-d4 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
BS3-d4 primarily undergoes substitution reactions where the sulfo-NHS ester groups react with primary amines to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, typically at a pH range of 7-9 .
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues in proteins.
Conditions: Aqueous buffer solutions at pH 7-9, room temperature.
Major Products
The major products of the reaction between BS3-d4 and primary amines are stable amide bonds, which result in the crosslinking of proteins or other amine-containing molecules .
Scientific Research Applications
BS3-d4 is extensively used in various scientific research fields, including:
Mechanism of Action
BS3-d4 exerts its effects by forming covalent bonds between primary amines on proteins or other molecules. The sulfo-NHS ester groups react with the amines to form stable amide bonds, effectively crosslinking the molecules. This crosslinking helps in stabilizing protein complexes and allows for the identification of interaction sites through mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
BS3 (Bis(sulfosuccinimidyl) suberate): Non-deuterated analog of BS3-d4, used for similar applications but without the mass shift in mass spectrometry.
DSS (Disuccinimidyl suberate): Another crosslinker with similar reactive groups but different spacer arm length.
BS2G (Bis(sulfosuccinimidyl) glutarate): Similar to BS3 but with a shorter spacer arm.
Uniqueness
BS3-d4 is unique due to its deuterium labeling, which provides a distinct mass shift in mass spectrometry studies. This feature allows for more precise identification of crosslinked peptides and enhances the accuracy of protein interaction studies .
Properties
Molecular Formula |
C16H18N2Na2O14S2 |
|---|---|
Molecular Weight |
576.5 g/mol |
IUPAC Name |
disodium;2,5-dioxo-1-[2,2,7,7-tetradeuterio-8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxypyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2/i5D2,6D2;; |
InChI Key |
MGJYOHMBGJPESL-JVDLJEIDSA-L |
Isomeric SMILES |
[2H]C([2H])(CCCCC([2H])([2H])C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-])C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B11929787.png)
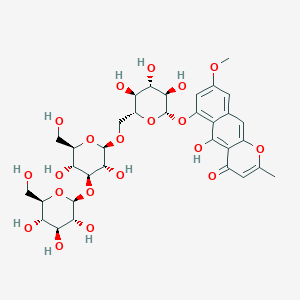
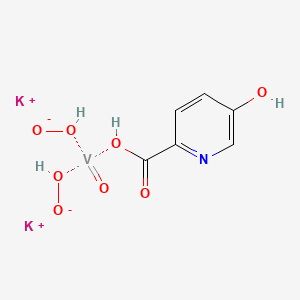
![(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B11929798.png)

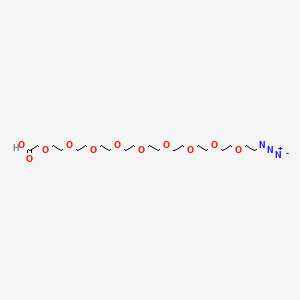


![(6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B11929818.png)
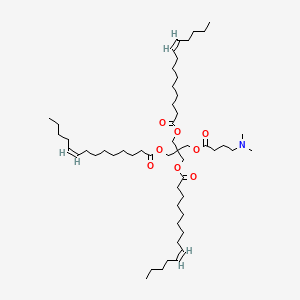
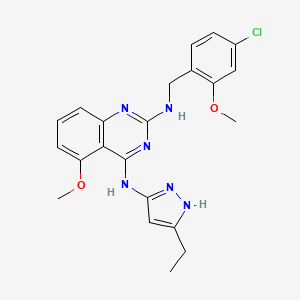
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)


